4-Bromothiophene-2-sulfonyl chloride
Overview
Description
4-Bromothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2BrClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its use in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromothiophene-2-sulfonyl chloride can be synthesized through the sulfonylation of 4-bromothiophene. The process typically involves the reaction of 4-bromothiophene with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine, are used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are employed under mild conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Coupling Reactions: Formation of biaryl compounds.
Reduction Reactions: Formation of sulfonyl derivatives.
Scientific Research Applications
4-Bromothiophene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential antiviral and anticancer activities.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism of action of 4-bromothiophene-2-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
5-Bromothiophene-2-sulfonyl chloride: Positional isomer with the bromine atom at the 5-position.
Thiophene-2-sulfonyl chloride: Lacks the bromine substituent.
Uniqueness: 4-Bromothiophene-2-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and electronic properties. This makes it particularly valuable in the synthesis of complex molecules and materials with specific electronic characteristics.
Properties
IUPAC Name |
4-bromothiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVRMHNCGCAEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626083 | |
Record name | 4-Bromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185329-76-4 | |
Record name | 4-Bromothiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60626083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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